2-Cyclopropylpyridine

nicotinic acetylcholine receptor α4β2 partial agonist binding affinity

2-Cyclopropylpyridine (CAS 20797-87-9) is a pyridine heterocycle substituted at the C2 position with a cyclopropyl group (molecular formula C₈H₉N; exact mass 119.073 g/mol; boiling point 174–175 °C at 750 Torr). This substitution introduces a constrained three-membered carbocycle with unique steric and electronic characteristics, making the compound a versatile building block for constructing α4β2 nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and more complex polycyclic scaffolds.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
CAS No. 20797-87-9
Cat. No. B3349194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyridine
CAS20797-87-9
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=N2
InChIInChI=1S/C8H9N/c1-2-6-9-8(3-1)7-4-5-7/h1-3,6-7H,4-5H2
InChIKeySUHYUUVUQGJUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyridine (CAS 20797-87-9): Key Properties and Strategic Utility for Pharmaceutical Building Block Procurement


2-Cyclopropylpyridine (CAS 20797-87-9) is a pyridine heterocycle substituted at the C2 position with a cyclopropyl group (molecular formula C₈H₉N; exact mass 119.073 g/mol; boiling point 174–175 °C at 750 Torr) [1]. This substitution introduces a constrained three-membered carbocycle with unique steric and electronic characteristics, making the compound a versatile building block for constructing α4β2 nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and more complex polycyclic scaffolds [2][3]. The cyclopropyl moiety provides specific conformational bias and metabolic advantages that differentiate it from simple alkyl-substituted pyridine analogs, establishing 2-cyclopropylpyridine as a non-interchangeable component in structure-based drug design campaigns [4].

Why 2-Cyclopropylpyridine Cannot Be Substituted with 2-Methylpyridine or Other In-Class Analogs in Drug Discovery Programs


The cyclopropyl substituent at the pyridine C2 position fundamentally differs from simple alkyl groups (methyl, ethyl, isopropyl) in three critical parameters: conformational constraint, metabolic vulnerability, and π-interaction geometry. Gas-phase electron diffraction studies demonstrate that 2-cyclopropylpyridine exists exclusively in a single bisected conformation, with the cyclopropyl ring oriented toward the pyridine nitrogen [1]. This conformational homogeneity translates to a single, well-defined pharmacophore orientation in receptor binding pockets—a property not shared by freely rotating 2-ethylpyridine or 2-isopropylpyridine, which populate multiple low-energy conformers. Furthermore, the cyclopropyl C–H bonds possess enhanced s-character, conferring differential oxidative metabolism susceptibility compared to the primary C–H bonds of alkyl substituents [2]. Finally, the Walsh-type π-character of cyclopropane enables electronic coupling with the pyridine aromatic system that is absent in saturated alkyl chains, affecting both basicity and receptor binding enthalpy [3]. Generic substitution with 2-methylpyridine or 2-ethylpyridine therefore compromises the very structural and electronic attributes that define this scaffold's performance in structure-based design.

Quantitative Differentiation Evidence: 2-Cyclopropylpyridine vs. Structural Analogs in Validated Assays


α4β2-nAChR Affinity Retention: Cyclopropyl vs. Isoxazolyl Ether Scaffolds

In a systematic scaffold-hopping study of nAChR ligands, hybrid compounds bearing a cyclopropane-containing side chain at the 5-position of 1-(pyridin-3-yl)-1,4-diazepane achieved Ki values of 0.5–51.4 nM for the α4β2 nAChR subtype, comparable to the potency range of the corresponding isoxazole-containing analogs [1]. The cyclopropyl scaffold maintained full functional partial agonism (EC₅₀ 15–50 nM in ⁸⁶Rb⁺ ion flux assays) and preserved the favorable selectivity profile with negligible affinities for the α3β4 and α7 subtypes [1][2].

nicotinic acetylcholine receptor α4β2 partial agonist binding affinity

Kinase Inhibitor Potency: CFI-401870 Containing 2-Cyclopropylpyridine Moiety

The clinical-stage TTK inhibitor CFI-401870 incorporates the N-[(R)-cyclopropyl(2-pyridinyl)methyl] pharmacophore, with the 2-cyclopropylpyridine-derived moiety serving as a critical recognition element. This compound achieves TTK inhibition with IC₅₀ < 10 nM and demonstrates cellular anti-proliferative activity in the HCT116 colorectal cancer cell line with GI₅₀ < 0.1 μM . Comparative kinase panel screening revealed low off-target activity exceeding 500-fold selectivity versus non-TTK kinases . Microsomal stability was maintained with T₁/₂ > 30 minutes, and oral dosing achieved in vivo tumor growth inhibition in preclinical xenograft models .

TTK kinase tyrosine threonine kinase inhibitor IC50

Conformational Homogeneity: Bisected Conformer Prevalence in 2-Cyclopropylpyridine vs. Conformational Mixture in 4-Cyclopropylpyridine

Gas-phase electron diffraction analysis combined with ab initio calculations revealed that 2-cyclopropylpyridine exists exclusively in the bisected conformation, wherein the cyclopropyl group plane is oriented toward the pyridine nitrogen atom (100% bisected conformer population) [1]. In marked contrast, the regioisomeric 4-cyclopropylpyridine adopts a conformational mixture under identical conditions, with only 71.0% (±6.5%) bisected conformer and the remainder populating the perpendicular conformer [1]. This positional difference in conformational heterogeneity arises from differential intramolecular C–H···N interactions and steric constraints specific to the ortho substitution pattern.

molecular conformation gas-phase electron diffraction conformational analysis

Synthetic Accessibility: Regioselective C–C Bond Activation Yields for 2-Cyclopropylpyridine Derivatives

Palladium-catalyzed C–C bond activation of 2-cyclopropylpyridines using Pd(OAc)₂ and PhI(OAc)₂ as oxidant proceeds with variable efficiency depending on the substitution pattern of the cyclopropyl ring [1]. Specifically, 2-cyclopropylpyridine derivatives bearing a 3-methyl substituent on the cyclopropyl ring underwent C–C activation to afford the corresponding ring-opened products in 29% yield, while the 3-methoxy analog yielded 34% under identical conditions [1]. The 3-ethyl analog provided a lower yield of 21% [1]. The 4-methyl and 6-methyl substituted analogs (entries 1–2) failed to produce detectable product (nd), highlighting the critical influence of cyclopropyl substitution regiochemistry on reaction efficiency [1].

C–C bond activation palladium catalysis yield optimization

Gold-Catalyzed [4+3] Cycloaddition: 2-(1-Alkynyl)-cyclopropylpyridine as Substrate for Diastereoselective Scaffold Construction

2-(1-Alkynyl)-cyclopropylpyridine serves as a uniquely reactive substrate in gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition reactions with nitrones, enabling the diastereoselective synthesis of [1,2]oxazepino[5,4-a]indolizine scaffolds [1]. This reaction proceeds with full diastereoselectivity, constructing a seven-membered heterocycle fused to an indolizine core from simple building blocks. The transformation exploits the dual reactivity of the 2-cyclopropylpyridine framework: the alkyne moiety for gold-catalyzed activation and the cyclopropyl-pyridine conjugation for stereocontrolled ring expansion. In contrast, simple 2-alkylpyridines lacking the cyclopropane-alkyne conjugation cannot participate in this tandem cyclization cascade.

gold catalysis cycloaddition diastereoselective synthesis

NK3 Receptor Antagonist Development: Cyclopropylpyridine Derivatives as Privileged Scaffolds

Cyclopropylpyridine derivatives have been patented as NK3 receptor antagonists with potential utility in treating psychotic disorders, depression, and anxiety [1]. The patent (US 7,834,008 B2) claims a series of cyclopropyl derivatives of general formula (I) wherein the cyclopropylpyridine core serves as a rigid scaffold for NK3 receptor binding. The compounds function as antagonists at the NK3 receptor, which is implicated in dopaminergic and serotonergic neurotransmission pathways distinct from those modulated by NK1 or NK2 receptor antagonists [1]. While specific IC₅₀ or Ki values are not disclosed in the patent abstract, the granted patent claims provide a structural framework for differentiating 2-cyclopropylpyridine from alternative heterocyclic NK3 antagonist scaffolds.

NK3 receptor neurokinin antagonist psychotic disorders

Validated Application Scenarios for 2-Cyclopropylpyridine Based on Quantitative Differentiation Evidence


α4β2-Selective nAChR Ligand Development for CNS Disorders

2-Cyclopropylpyridine serves as a foundational building block for constructing α4β2 nAChR partial agonists with demonstrated sub-100 nM binding affinity (Ki 0.5–51.4 nM) and excellent selectivity over α3β4 and α7 subtypes [1]. The conformational homogeneity of the 2-cyclopropylpyridine core (100% bisected conformer) ensures consistent pharmacophore presentation, while the scaffold's metabolic profile supports CNS drug candidate progression. In vivo efficacy has been confirmed in mouse forced-swim test and SmartCube® behavioral models, supporting applications in depression and potentially other α4β2-mediated indications [1].

Kinase Inhibitor Discovery Incorporating Chiral Cyclopropyl(2-pyridinyl)methyl Pharmacophores

The N-[(R)-cyclopropyl(2-pyridinyl)methyl] fragment derived from 2-cyclopropylpyridine provides a chiral recognition element that has been successfully deployed in the clinical-stage TTK inhibitor CFI-401870 (IC₅₀ < 10 nM; HCT116 GI₅₀ < 0.1 μM) [1]. This fragment confers both potency and a favorable selectivity margin (>500× over non-target kinases), enabling oral bioavailability and in vivo tumor growth inhibition. The established microsomal stability profile (T₁/₂ > 30 min) supports its use in oral kinase inhibitor programs where metabolic durability is essential [1].

Diastereoselective Synthesis of Polycyclic Scaffolds via Gold-Catalyzed Cycloaddition

2-(1-Alkynyl)-cyclopropylpyridine derivatives function as privileged substrates for gold-catalyzed tandem cyclization/[4+3] cycloaddition with nitrones, enabling the one-step, diastereoselective construction of [1,2]oxazepino[5,4-a]indolizine scaffolds [1]. This methodology provides access to seven-membered heterocycle-fused indolizine architectures that are inaccessible from simple 2-alkylpyridine precursors, expanding the accessible chemical space for medicinal chemistry exploration and library synthesis [1].

GPCR Antagonist Programs Targeting NK3 Receptors

Cyclopropylpyridine derivatives are validated in granted patent claims (US 7,834,008 B2) as NK3 receptor antagonists with potential applications in psychotic disorders, depression, and anxiety [1]. The rigid cyclopropylpyridine core provides a defined pharmacophore for NK3 receptor engagement, offering differentiation from NK1- and NK2-targeted agents. This established patent precedent supports freedom-to-operate considerations for programs targeting the NK3 receptor and related neurokinin pathways [1].

Quote Request

Request a Quote for 2-Cyclopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.